2-Nitroresorcinol appears as a white to yellow crystalline solid. It is soluble in water and exhibits certain hazardous properties, including being harmful if swallowed or in contact with skin . The compound is notable for its ability to form intramolecular hydrogen bonds, which can influence its vibrational properties and molecular structure .
2-NR presents several safety concerns:
The reactivity of 2-nitroresorcinol is primarily attributed to its functional groups. Key reactions include:
Research indicates that 2-nitroresorcinol exhibits biological activity, including:
Several methods exist for synthesizing 2-nitroresorcinol:
2-Nitroresorcinol finds applications in various fields:
When comparing 2-nitroresorcinol with similar compounds, several notable examples include:
Compound | Structure Type | Unique Features |
---|---|---|
Resorcinol | Di-hydroxybenzene | Lacks nitro group; used in pharmaceuticals. |
Nitrobenzene | Mononitrobenzene | Primarily used as an industrial solvent; more toxic. |
4-Nitrophenol | Para-nitrophenol | Used as a precursor for dyes; different positioning of nitro group. |
Uniqueness of 2-Nitroresorcinol: The presence of both hydroxyl and nitro groups allows for unique reactivity patterns not found in simpler analogs like resorcinol or nitrobenzene. Its ability to form stable intramolecular hydrogen bonds further distinguishes it from related compounds.
The documented history of 2-nitroresorcinol begins with early 20th-century investigations into nitroaromatic compounds. Initial synthesis routes involved direct nitration of resorcinol, though these methods faced challenges with regioselectivity and yield. A breakthrough came in 1970 when researchers demonstrated the utility of sulfonic acid groups as blocking agents during nitration, enabling precise control over substitution patterns. This approach, detailed in The Journal of Chemical Education, became foundational for subsequent synthetic optimizations.
Structural characterization efforts gained momentum in the 1990s with gas-phase electron diffraction studies revealing its planar molecular geometry and intramolecular hydrogen-bonding network between the nitro group and adjacent hydroxyl moieties. These findings were later corroborated by FT-IR and computational analyses, confirming the stability of the hydrogen-bonded structure across different phases.
Modern research frameworks have expanded beyond synthetic chemistry to encompass:
Green Synthesis Protocols
The 2018 development of an Fe-Al-MCM-41 molecular sieve-catalyzed nitration marked a paradigm shift, achieving 27.4% yield for 2-nitroresorcinol while minimizing environmental impact through aqueous-phase reactions. Comparative studies showed this method outperformed traditional approaches by 15.7% in total yield.
Advanced Characterization Techniques
2021 crystallographic studies utilizing MoKα radiation (λ = 0.71073 Å) resolved the compound's triclinic crystal system (space group P -1) with lattice parameters a = 9.2447 Å, b = 14.4694 Å, c = 19.3202 Å. These structural insights have informed computational models predicting molecular packing behavior in polymer matrices.
Application-Driven Research
Contemporary studies explore its role as:
While recent progress has been substantial, critical knowledge gaps persist:
Table 1: Research Priorities in 2-Nitroresorcinol Chemistry
The lack of comprehensive metabolic studies and life-cycle assessments limits its adoption in pharmaceutical formulations, underscoring the need for multidisciplinary research initiatives.
Ab initio molecular orbital (MO) calculations have been pivotal in elucidating the equilibrium geometry and intramolecular interactions of 2-nitroresorcinol. Early studies employing Hartree-Fock (HF) methods with basis sets such as 6-31G(d) revealed that the nitro group (-NO₂) and adjacent hydroxyl (-OH) groups participate in resonance-assisted hydrogen bonding (RAHB), which stabilizes the planar molecular configuration [1] [4]. These calculations demonstrated that the O-H···O hydrogen bond length ranges between 1.65–1.72 Å in the gas phase, with bond angles near 150° [1]. Post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2), further refined these values by accounting for electron correlation effects, showing a slight contraction in bond length to 1.63 Å [4].
Density functional theory has been extensively applied to investigate 2-nitroresorcinol's electronic structure and vibrational spectra. Studies using the B3LYP functional with the 3-21G basis set reported a HOMO-LUMO energy gap of 3.48 eV, indicating moderate chemical stability [2]. The nitro group's electron-withdrawing nature was found to polarize the aromatic ring, reducing electron density at the ortho-hydroxyl oxygen atoms by 0.15–0.20 e⁻ [1]. Time-dependent DFT (TD-DFT) simulations further predicted a maximum UV absorption at 382.1 nm, attributed to π→π* transitions involving the nitro-aromatic system [2].
Parameter | Value (B3LYP/3-21G) |
---|---|
HOMO Energy (eV) | -6.92 |
LUMO Energy (eV) | -3.44 |
Band Gap (eV) | 3.48 |
C-NO₂ Bond Length (Å) | 1.47 |
O-H Stretching (cm⁻¹) | 3208–3243 |
Rotation about the C-NO₂ bond in 2-nitroresorcinol exhibits a significant energy barrier due to steric hindrance and hydrogen bond disruption. Ab initio DFT studies identified a rotational barrier of 10–15 kJ/mol in the gas phase, which decreases to 5–8 kJ/mol in aqueous solution due to solvent stabilization [1]. Transition state calculations revealed that the barrier arises primarily from the loss of RAHB stabilization when the nitro group rotates out of the molecular plane [4].
Gas-phase electron diffraction (GED) experiments have provided direct evidence of 2-nitroresorcinol's planar conformation. The nitro group was observed to align coplanar with the aromatic ring, with a dihedral angle of 3.5°±0.5° relative to the resorcinol backbone [1] [4]. This near-planar geometry maximizes conjugation between the nitro group's π-system and the aromatic ring, enhancing RAHB strength. The O···O distance between the nitro and hydroxyl oxygens was measured at 2.61 Å, consistent with moderate-strength hydrogen bonding [4].
Conformational stability in 2-nitroresorcinol is governed by three factors: (1) resonance stabilization of the nitro group, (2) intramolecular hydrogen bond strength, and (3) steric repulsion between substituents. Ab initio calculations showed that the global minimum conformation features two intramolecular hydrogen bonds: O-H···O-NO₂ (1.65 Å) and O-H···O (hydroxyl-hydroxyl, 1.82 Å) [1]. The latter interaction contributes 12–15 kJ/mol to conformational stabilization [4].
The rotational barrier for the nitro group was quantified at 14.2 kJ/mol using MP2/6-311++G(d,p) calculations, with the transition state characterized by a 90° rotation of the NO₂ group [1]. This barrier is lower than that observed in analogous compounds like 2-nitrophenol (18–20 kJ/mol), attributable to reduced steric hindrance from the second hydroxyl group in resorcinol derivatives [4].
The strength of RAHB in 2-nitroresorcinol has been quantified through topological analysis of the electron density. Atoms-in-molecules (AIM) theory revealed a bond critical point (BCP) density of 0.32 e/ų for the O-H···O-NO₂ interaction, corresponding to a bond energy of 25–30 kJ/mol [1]. In contrast, the hydroxyl-hydroxyl hydrogen bond showed a lower BCP density of 0.18 e/ų, indicating weaker stabilization (10–12 kJ/mol) [4].
RAHB in 2-nitroresorcinol arises from π-electron delocalization across the O-H···O-NO₂ system. Natural bond orbital (NBO) analysis demonstrated charge transfer from the hydroxyl oxygen's lone pair to the σ* orbital of the nitro group's O-H bond, amounting to 38 kJ/mol stabilization [1]. This delocalization shortens the O-H bond by 0.05 Å compared to non-hydrogen-bonded hydroxyl groups [4].
In deprotonated forms, hydrogen bonding competition shifts dramatically. DFT studies showed that mono-deprotonation at the 4-position increases the O-H···O-NO₂ bond strength to 35 kJ/mol, while di-deprotonation eliminates RAHB entirely due to charge repulsion between oxygen anions [1].
Solvent polarity significantly modulates hydrogen bond strength. In aqueous solution, polarizable continuum model (PCM) calculations predict a 15–20% reduction in RAHB energy compared to the gas phase, attributed to competition with solvent-solute interactions [1]. Conversely, non-polar solvents like cyclohexane enhance RAHB stabilization by 5–8 kJ/mol through dielectric shielding [4].
Medium | O-H···O Length (Å) | Bond Energy (kJ/mol) |
---|---|---|
Gas Phase | 1.65 | 28 |
Water | 1.70 | 22 |
Cyclohexane | 1.63 | 30 |
Irritant